molecular formula C9H9N5O B5499028 5,7-dimethyl-2H-imidazo[4,5-f]benzotriazol-6-one

5,7-dimethyl-2H-imidazo[4,5-f]benzotriazol-6-one

Cat. No.: B5499028
M. Wt: 203.20 g/mol
InChI Key: TZGDOWVRCKSVNM-UHFFFAOYSA-N
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Description

5,7-dimethyl-2H-imidazo[4,5-f]benzotriazol-6-one is a heterocyclic compound that features an imidazole ring fused to a benzotriazole moiety

Properties

IUPAC Name

5,7-dimethyl-2H-imidazo[4,5-f]benzotriazol-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N5O/c1-13-7-3-5-6(11-12-10-5)4-8(7)14(2)9(13)15/h3-4H,1-2H3,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZGDOWVRCKSVNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC3=NNN=C3C=C2N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-dimethyl-2H-imidazo[4,5-f]benzotriazol-6-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-dimethylimidazole with 2-nitrobenzaldehyde, followed by reduction and cyclization steps. The reaction conditions often require the use of catalysts, such as palladium or nickel, and solvents like ethanol or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5,7-dimethyl-2H-imidazo[4,5-f]benzotriazol-6-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the imidazole or benzotriazole rings, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran (THF).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced imidazole or benzotriazole derivatives.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

5,7-dimethyl-2H-imidazo[4,5-f]benzotriazol-6-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 5,7-dimethyl-2H-imidazo[4,5-f]benzotriazol-6-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[4,5-b]pyridines: These compounds have a similar fused ring structure but with a pyridine ring instead of a benzotriazole moiety.

    Benzimidazoles: These compounds feature a benzene ring fused to an imidazole ring, similar to the structure of 5,7-dimethyl-2H-imidazo[4,5-f]benzotriazol-6-one.

Uniqueness

This compound is unique due to the presence of both imidazole and benzotriazole rings, which confer distinct chemical and biological properties

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